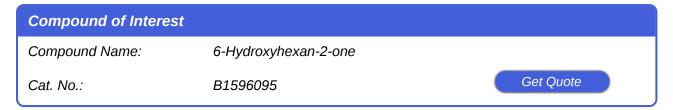


spectroscopic comparison of 6-hydroxyhexan-2one isomers

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A Spectroscopic Comparison of **6-Hydroxyhexan-2-one** Isomers for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of **6-hydroxyhexan-2-one** and its positional isomers. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource for distinguishing between these closely related compounds based on their mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data. The information presented herein is a compilation of experimental data from various spectroscopic databases and, where experimental data is unavailable, predicted data based on established principles.

Spectroscopic Data Comparison

The following tables summarize the available mass spectrometry, infrared spectroscopy, and 13C NMR spectroscopy data for the positional isomers of **6-hydroxyhexan-2-one**.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. The molecular weight of all **6-hydroxyhexan-2-one** isomers is 116.16 g/mol .[1][2][3][4][5][6][7] The fragmentation patterns, however, can differ based on the position of the hydroxyl and carbonyl groups, offering a means of differentiation.

Table 1: Key Mass Spectrometry Fragments (m/z) of **6-Hydroxyhexan-2-one** Isomers



Isomer	Molecular Ion (M+)	Key Fragment Ions (m/z)	Source
1-Hydroxyhexan-2- one	116	43, 57, 71, 85	Predicted
3-Hydroxyhexan-2- one	116	43, 45, 57, 72, 87	[6]
4-Hydroxyhexan-2- one	116	43, 57, 59, 71	Predicted
5-Hydroxyhexan-2- one	116	43, 45, 58, 71, 101	Predicted
6-Hydroxyhexan-2- one	116	43, 55, 58, 71, 98	[1]
1-Hydroxyhexan-3- one	116	29, 57, 71, 85	Predicted
2-Hydroxyhexan-3- one	116	57, 45, 72, 87	[5]
4-Hydroxyhexan-3- one	116	29, 57, 59, 87	[4][8]
5-Hydroxyhexan-3- one	116	29, 45, 57, 72	Predicted
6-Hydroxyhexan-3- one	116	29, 57, 58, 71	[2][3]

Note: Predicted data is based on standard fragmentation patterns for ketones and alcohols.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. All isomers of **6-hydroxyhexan-2-one** are expected to show a strong, broad absorption band corresponding to the O-H stretch of the alcohol and a strong, sharp absorption band for the



C=O stretch of the ketone. The exact positions of these bands and the fingerprint region (<1500 cm-1) can provide clues for distinguishing between isomers.

Table 2: Key Infrared (IR) Absorption Bands (cm-1) of 6-Hydroxyhexan-2-one Isomers

Isomer	O-H Stretch (cm-1)	C=O Stretch (cm-1)	C-O Stretch (cm-1)	Source
1-Hydroxyhexan- 2-one	~3400 (broad)	~1715	~1050-1150	Predicted
3-Hydroxyhexan- 2-one	~3400 (broad)	~1710	~1050-1150	Predicted
4-Hydroxyhexan- 2-one	~3400 (broad)	~1710	~1050-1150	Predicted
5-Hydroxyhexan- 2-one	~3400 (broad)	~1715	~1050-1150	Predicted
6-Hydroxyhexan- 2-one	~3400 (broad)	~1715	~1050-1150	[1]
1-Hydroxyhexan- 3-one	~3400 (broad)	~1710	~1050-1150	Predicted
2-Hydroxyhexan- 3-one	~3400 (broad)	~1715	~1050-1150	[5][9]
4-Hydroxyhexan- 3-one	~3450 (broad)	~1710	~1100	[7][10]
5-Hydroxyhexan- 3-one	~3400 (broad)	~1710	~1050-1150	Predicted
6-Hydroxyhexan- 3-one	~3400 (broad)	~1710	~1050-1150	[2][3]

Note: Predicted data is based on typical absorption ranges for alcohols and ketones.



13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

13C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, making it a powerful tool for distinguishing between isomers.

Table 3: 13C NMR Chemical Shifts (δ , ppm) of **6-Hydroxyhexan-2-one** Isomers

Isomer	C=O	CH(OH) or CH2(OH)	Other Key Signals	Source
1-Hydroxyhexan- 2-one	~210	~68	-	Predicted
3-Hydroxyhexan- 2-one	~212	~75	~29 (C1)	[6]
4-Hydroxyhexan- 2-one	~211	~67	~30 (C1)	Predicted
5-Hydroxyhexan- 2-one	~209	~67	~30 (C1)	Predicted
6-Hydroxyhexan- 2-one	~209	~62	~30 (C1)	[1]
1-Hydroxyhexan- 3-one	~212	~62	~36 (C2)	Predicted
2-Hydroxyhexan- 3-one	~215	~75	~35 (C4)	[5][11]
4-Hydroxyhexan- 3-one	~214	~73	~36 (C2)	Predicted
5-Hydroxyhexan- 3-one	~212	~67	~36 (C2)	Predicted
6-Hydroxyhexan- 3-one	~212	~62	~36 (C2)	[2][3]



Note: Predicted data is based on standard 13C NMR chemical shift correlations.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **6-hydroxyhexan-2-one** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[11] [12]

- Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).
- 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.
- 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to
 the low natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a
 longer relaxation delay may be required. Proton decoupling is typically employed to simplify
 the spectrum.
- Data Processing: Process the raw data by applying a Fourier transform. Phase the spectrum
 and calibrate the chemical shift scale using the TMS signal. For 1H NMR, integrate the
 signals to determine the relative number of protons.

Infrared (IR) Spectroscopy[13][14][15][16]

- Sample Preparation (Neat Liquid): Place one to two drops of the liquid isomer onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record
 the spectrum, typically over a range of 4000 to 400 cm-1. A background spectrum of the
 empty salt plates should be recorded and subtracted from the sample spectrum.





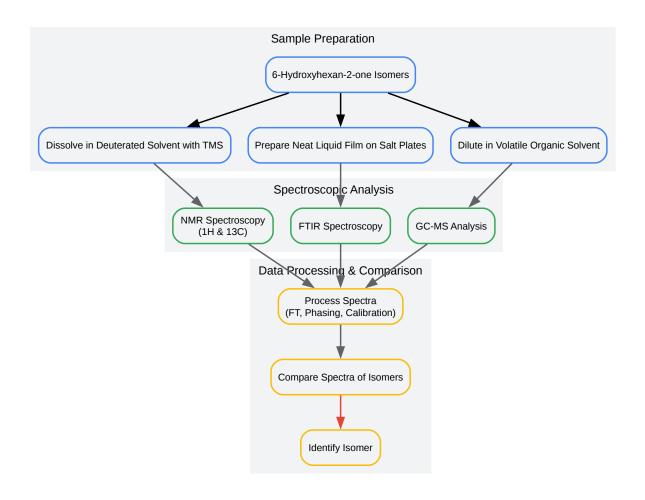
Gas Chromatography-Mass Spectrometry (GC-MS)[17] [18][19][20]

- Sample Preparation: Prepare a dilute solution of the isomer (approximately 10-100 μ g/mL) in a volatile organic solvent such as dichloromethane or hexane.
- GC Separation: Inject 1 μL of the sample solution into the GC system. A typical setup would involve a non-polar capillary column (e.g., DB-5ms). The oven temperature program can be optimized to achieve good separation of any impurities, for example, starting at 50°C and ramping to 250°C at 10°C/min.
- MS Analysis: The eluent from the GC column is introduced into the mass spectrometer. For
 routine analysis, electron ionization (EI) at 70 eV is used. The mass spectrum is scanned
 over a range of m/z 40-400.
- Data Analysis: Identify the peak corresponding to the isomer based on its retention time.
 Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of the **6-hydroxyhexan-2-one** isomers.





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Caption: Workflow for Spectroscopic Comparison of Isomers.

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